Radical Cyclopolymerization: 100% Cyclization and Soluble Polymer Formation Versus Crosslinked Gels
1,1-Bis(vinyloxy)butane undergoes radical cyclopolymerization exclusively, forming soluble polydivinylbutyral with 100% acetalation and no detectable residual double bonds. In contrast, 1,4-Butanediol divinyl ether (C-4) under cationic polymerization yields soluble polymers only under specific conditions, while radical polymerization of C-4 typically results in crosslinked, insoluble networks [1]. Under radical initiation, divinyl acetals such as 1,1-Bis(vinyloxy)butane polymerize solely by an intramolecular cyclic mechanism, yielding polyvinylacetals that are soluble in most organic solvents and exhibit high adhesive properties [2]. The cyclopolymerization of divinyl acetals is characterized by the formation of cis-dioxolane units as the major structure, with no uncyclized units or six-membered dioxane rings formed under any condition [3].
| Evidence Dimension | Polymer solubility and crosslinking behavior under radical polymerization |
|---|---|
| Target Compound Data | Forms soluble polydivinylbutyral with 100% acetalation; no residual double bonds; no gel formation |
| Comparator Or Baseline | 1,4-Butanediol divinyl ether (C-4): under cationic polymerization, forms soluble polymers only up to ~100% conversion; under radical polymerization, typically forms crosslinked gels |
| Quantified Difference | 1,1-Bis(vinyloxy)butane yields soluble polymers with 100% cyclization; C-4 yields soluble polymers only under specific cationic conditions; radical polymerization of C-4 yields insoluble gels |
| Conditions | Radical initiator (AIBN, etc.), standard solution polymerization conditions for 1,1-Bis(vinyloxy)butane; cationic polymerization with HCl/ZnCl2 in CH2Cl2 at -30°C for C-4 |
Why This Matters
For applications requiring soluble, processable polyvinyl acetal derivatives (e.g., adhesives, coatings, or intermediates for polyvinyl alcohol synthesis), 1,1-Bis(vinyloxy)butane is the preferred monomer, as its radical cyclopolymerization avoids the gelation issues encountered with linear divinyl ethers, ensuring reproducible polymer processing and characterization.
- [1] Hashimoto T, et al. Gel formation in cationic polymerization of divinyl ethers. III. Effect of oligooxyethylene chain versus oligomethylene chain as central spacer units. Journal of Polymer Science Part A: Polymer Chemistry. 2004;42(15):3729-3738. View Source
- [2] Matsoyan SG. Cyclic polymerization and copolymerization of divinyl acetals. Journal of Polymer Science. 1961;52(157):189-197. DOI: 10.1002/pol.1961.1205215725 View Source
- [3] Tsukino M, Kunitake T. Radical Cyclopolymerization of Divinyl Acetals—Structure Variation with Polymerization Conditions. Polymer Journal. 1985;17:943–951. DOI: 10.1295/polymj.17.943 View Source
